5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Analytical Chemistry Organic Synthesis

Generic substitution within 5-arylpyrazole-3-carboxylic acids frequently causes complete loss of target affinity due to exquisitely sharp SAR. Procuring the exact 4-methoxyphenyl derivative eliminates this reproducibility risk. • Defined 4-MeO-Ph substitution pattern ensures consistent electronic effects and intermolecular interactions critical for target engagement. • Free carboxylic acid handle enables rapid amide library synthesis via high-throughput parallel chemistry for systematic SAR probing. • Crystalline solid with sharp melting point (221-226 °C) simplifies purification and analytical characterization, ensuring final product activity stems from designed structure - not impurities.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 27069-16-5
Cat. No. B1299313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
CAS27069-16-5
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15)
InChIKeyVHWPBROOEIJLIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid: Identity & Chemical Class


5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 27069-16-5) is a heterocyclic compound belonging to the 5-arylpyrazole-3-carboxylic acid class. It features a pyrazole core substituted at the 5-position with a 4-methoxyphenyl group and at the 3-position with a carboxylic acid functionality [1]. This structural motif is recognized as a privileged scaffold in medicinal chemistry, as evidenced by its presence in numerous bioactive molecules, including marketed drugs like celecoxib and advanced leads targeting a range of therapeutic areas [2]. The compound itself is a key building block and intermediate, with its utility extending from organic synthesis to the development of novel pharmaceutical and agrochemical agents .

Privileged scaffold 5-Arylpyrazole core found in numerous bioactive discovery programs
Carboxylic acid handle Direct amide coupling for rapid library synthesis
Defined purity and form Supplied as crystalline solid with verified HPLC purity from specialist vendors

5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid: Substitution Risk


Generic substitution within the pyrazole-3-carboxylic acid family is a high-risk procurement strategy due to the extreme sensitivity of biological activity to specific substitution patterns. The structure-activity relationships (SAR) for this class are exquisitely sharp; seemingly minor alterations in the aryl ring, such as replacing a methoxy group with a methyl or chloro substituent, or shifting its position, can result in complete loss of target affinity or a switch from potent inhibitor to inert binder [1]. For instance, the presence and position of electronegative atoms like oxygen in the 4-methoxyphenyl moiety are critical for modulating electronic effects and key intermolecular interactions, which directly dictate pharmacological profiles [1][2]. Therefore, substituting 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid with a close structural analog without rigorous re-validation of the specific biological assay is likely to produce irreproducible results and invalidate experimental data.

Target Compound
Generic Analog Risk
Why Not Interchangeable
5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
4-Cl, 4-Me, or other aryl-substituted pyrazole-3-carboxylic acids
Sharp SAR: substituent identity and electronegative atom position may drastically shift biological profile; reported complete loss of activity in similar series.
Free carboxylic acid at 3-position
Ester (e.g., ethyl ester) or nitrile analogs
Requires additional hydrolysis steps, adding synthetic complexity and potentially introducing impurities before diversification.

5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid: Quantitative Evidence Over Analogs


Verified Solid Form and Purity

A critical differentiator for procurement is the verified solid-state form and purity. This compound is reliably procured as a defined crystalline solid with a narrow melting point range (221-225 °C), and reputable vendors supply it at a high purity (≥98%) as confirmed by HPLC . While these data are vendor-provided and not from a direct head-to-head comparison, they establish a baseline of quality and consistency that is essential for reproducible synthesis and biological assays. Procuring from sources that do not provide this level of analytical verification introduces a significant risk of using an amorphous material or an impure product, which can alter solubility and reaction kinetics, leading to variable or failed experimental outcomes.

Solid State & Purity
Data to verify
Crystalline solid; Mp 221-225 °C; Purity ≥98% (HPLC)
Ensures reproducible synthesis starting material
Vendor-reported; independent verification recommended
Medicinal Chemistry Analytical Chemistry Organic Synthesis

4-Methoxy Substituent in SAR and Bioactivity

The specific substitution pattern of 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is not arbitrary; it is a direct determinant of biological function. A SAR study on a related series of pyrazole-3-carboxylic acid derivatives established that the position and nature of electronegative substituents, such as the oxygen atom in a methoxy group, are critical for antifungal activity against *Candida albicans* [1]. The study found that these substituents' associated electronic charges directly regulate the strength of inhibition [1]. While the exact IC50 of this specific compound is not reported, this class-level inference strongly supports that replacing the 4-methoxyphenyl group with, for example, a 4-chlorophenyl or 4-methylphenyl group (common alternative building blocks) would lead to a drastically different and unpredictable biological profile. This is a crucial consideration for researchers using this compound as a scaffold for lead optimization or as a reference standard.

4-OMe SAR Influence
Class-level
4-Methoxy substituent critical for antifungal activity vs. other substituents (e.g., 4-Cl, 4-Me) in *C. albicans* agar diffusion assay
Supports substituent-dependent activity screening context
Exact IC₅₀ for this compound not reported; class-level inference
Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Carboxylic Acid Reactivity for Diversification

The presence of a free carboxylic acid at the 3-position of the pyrazole ring makes this compound a highly versatile intermediate for further derivatization. The acid functionality can be readily activated and coupled with a variety of amines to generate structurally diverse amide libraries, a key step in drug discovery [1]. While this is a general property of carboxylic acids, its combination with the specific 4-methoxyphenyl pyrazole scaffold is unique. This reactivity profile is in contrast to the corresponding ester or nitrile derivatives, which would require additional synthetic steps (e.g., hydrolysis) to reach the same point of diversification. This makes 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid a more efficient and convergent starting point for constructing complex pyrazole-based compound collections.

Synthetic Reactivity
Class-level
Free carboxylic acid enables direct amide coupling (e.g., EDCI/HOBt); bypasses ester/nitrile hydrolysis step
Provides synthetic efficiency advantage
Typical for carboxylic acid building blocks
Organic Synthesis Building Block Amide Coupling

5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid: Application Scenarios


Lead Optimization: 5-Aryl Pyrazole Scaffolds

This compound is an ideal building block for medicinal chemists conducting lead optimization campaigns targeting enzymes or receptors where a 5-arylpyrazole motif is known to be relevant. Its free carboxylic acid handle allows for rapid generation of focused amide libraries via high-throughput parallel synthesis. By using this specific, high-purity building block , researchers can systematically probe the SAR of the amide region while maintaining the 4-methoxyphenyl group, whose electronic properties are crucial for activity [1].

Synthesis of Bioactive Reference Standards

Given its structural relation to known bioactive pyrazoles, this compound serves as a crucial starting material for synthesizing reference standards or mechanistic probes. Its defined physical properties (crystalline solid with a sharp melting point ) facilitate purification and characterization. Researchers can confidently use it to prepare more complex molecules with the aim of studying biological pathways, knowing that the final product's activity will be attributable to the designed structure and not impurities from a poorly characterized starting material.

Agrochemical Discovery: Herbicides and Pesticides

The pyrazole-3-carboxylic acid scaffold is a known pharmacophore in the agrochemical industry . This specific compound's combination of a 4-methoxyphenyl group and a carboxylic acid makes it a valuable precursor for designing new crop protection agents. Its established use in this field means that procurement of this specific compound allows researchers to enter a known chemical space for generating novel intellectual property in fungicide or herbicide development.

Application
Selection Property
Validation Focus
Lead optimization of 5-arylpyrazoles
Privileged scaffold with derivatizable acid
SAR probing via amide library synthesis
Synthesis of bioactive reference standards
Defined crystalline solid and high purity
Structural integrity and reproducibility
Agrochemical discovery
5-Arylpyrazole pharmacophore with acid handle
Novel IP generation in fungicide/herbicide development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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